molecular formula C12H18N2O3S B4443867 N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4443867
M. Wt: 270.35 g/mol
InChI Key: NWTGDOVUTWVKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide exerts its therapeutic effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Acetylation of histone proteins is an important mechanism for regulating gene expression. Inhibition of HDACs leads to increased acetylation of histone proteins, which in turn leads to changes in gene expression. This compound has been shown to selectively inhibit HDAC1 and HDAC3, which are important regulators of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor that can be used to study the role of HDACs in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities.
One limitation of this compound is that it may have off-target effects on other enzymes and proteins. This compound has also been shown to have poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Additionally, the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders, should be explored. Finally, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, should be investigated to improve the efficacy of cancer treatment.

Scientific Research Applications

N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the infiltration of inflammatory cells into inflamed tissues.
In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.

Properties

IUPAC Name

3-(methanesulfonamido)-4-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-8(2)13-12(15)10-6-5-9(3)11(7-10)14-18(4,16)17/h5-8,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTGDOVUTWVKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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